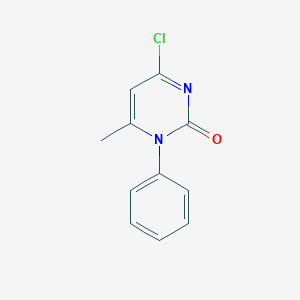

4-Chloro-6-methyl-1-phenylpyrimidin-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methyl-1-phenylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-7-10(12)13-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDDLJAEDMWEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 6 Methyl 1 Phenylpyrimidin 2 One and Its Direct Precursors

De Novo Cyclization Strategies for Pyrimidinone Core Formation

The foundational step in the synthesis of 4-Chloro-6-methyl-1-phenylpyrimidin-2-one is the construction of the pyrimidinone ring. De novo strategies, which build the heterocyclic system from acyclic precursors, are paramount. These methods offer versatility in introducing substituents at various positions of the ring.

Condensation Reactions Involving Urea (B33335) or Derivatives

A cornerstone in pyrimidinone synthesis is the cyclocondensation reaction involving urea or its derivatives with a 1,3-dicarbonyl compound. This approach directly establishes the core structure of the target molecule.

A prevalent method for the synthesis of the 6-methylpyrimidin-2-one scaffold is a variation of the Biginelli reaction. google.comrsc.org This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea or a urea derivative. google.com For the synthesis of the direct precursor to the title compound, N-phenylurea is reacted with ethyl acetoacetate (B1235776). This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form 1-phenyl-6-methyluracil (1-phenyl-6-methyl-pyrimidine-2,4(1H,3H)-dione).

The reaction of substituted ureas with diketene (B1670635) also provides a route to 1-substituted-6-methyluracils. researchgate.net This method offers an alternative pathway to the N-phenylated pyrimidinone core. The classical synthesis of 6-methyluracil (B20015) itself is well-established and involves the condensation of ethyl acetoacetate and urea. orgsyn.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| N-Phenylurea | Ethyl Acetoacetate | 1-Phenyl-6-methyluracil | Cyclocondensation |

| Urea | Ethyl Acetoacetate | 6-Methyluracil | Cyclocondensation |

Alternative Ring-Closing Approaches to 2-Pyrimidinone Structures

Beyond the classical condensation reactions, other methodologies have been developed for the synthesis of the 2-pyrimidinone core. These alternative approaches can offer advantages in terms of substrate scope and reaction conditions. While not always the most direct route to the specific target compound, they represent the breadth of synthetic strategies available for this class of heterocyles. For instance, the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines can yield 1,4-disubstituted-2(1H)-pyrimidinones. orgsyn.org

Regioselective Functionalization and Derivatization of Pyrimidinone Scaffolds

Once the pyrimidinone core is established, the subsequent steps involve the precise introduction of the chloro, phenyl, and methyl substituents at the desired positions.

Directed Chlorination Strategies at the C-4 Position

The conversion of the 4-hydroxy (or tautomeric 4-oxo) group of the pyrimidinone ring to a chloro substituent is a critical step. This is typically achieved through the use of a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. researchgate.netnih.govnih.gov The reaction involves the treatment of the 1-phenyl-6-methyluracil precursor with POCl₃, often in the presence of a tertiary amine base. fordham.edu The mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is also known to be a robust chlorinating agent for such transformations. indianchemicalsociety.com

The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The use of a base, such as tri-n-propylamine, can be crucial in modulating the reactivity and preventing side reactions. fordham.edu

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1-Phenyl-6-methyluracil | POCl₃ | This compound | Chlorination |

| 6-Methyluracil | POCl₃ / Tri-n-propylamine | 2,4-Dichloro-6-methylpyrimidine | Chlorination |

N-Arylation Approaches for the 1-Phenyl Substitution

The introduction of the phenyl group at the N-1 position is a key step in the synthesis of the target compound. This can be achieved through two main strategies: incorporating the N-phenyl moiety from the start of the synthesis or by arylating a pre-formed pyrimidinone ring.

As discussed in section 2.1.1, the most direct approach is the cyclocondensation of N-phenylurea with a suitable β-dicarbonyl compound like ethyl acetoacetate. This de novo synthesis directly installs the phenyl group at the desired nitrogen atom.

Alternatively, N-arylation of a pre-existing pyrimidinone, such as 6-methyluracil, can be considered. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for the formation of C-N bonds, although specific application to 6-methyluracil for N-1 phenylation would require careful optimization to ensure regioselectivity.

Introduction of the Methyl Group at C-6

The methyl group at the C-6 position is typically introduced at the beginning of the synthetic sequence through the choice of the starting materials for the cyclization reaction. The use of ethyl acetoacetate or diketene as the 1,3-dicarbonyl component in the condensation with urea or N-phenylurea ensures the presence of the methyl group at the C-6 position of the resulting pyrimidinone ring. researchgate.netorgsyn.org This strategy is highly efficient and avoids the need for a separate C-alkylation step on the pyrimidinone core, which could lead to issues with regioselectivity. The synthesis of 6-methyluracil from ethyl acetoacetate and urea is a well-documented and high-yielding procedure. nih.gov

Modern Catalytic Approaches in Pyrimidinone Synthesis

The synthesis of pyrimidinone scaffolds, central to many pharmacologically significant molecules, has been significantly advanced by modern catalytic methods. These approaches offer improvements in efficiency, selectivity, and sustainability over traditional synthetic routes. Catalysis, in this context, encompasses the use of transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis) to facilitate the construction of the pyrimidinone core and its precursors.

Transition Metal-Catalyzed Coupling Reactions in Precursor Assembly

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds essential for assembling the precursors of complex molecules like this compound. nih.gov These catalyzed reactions are noted for their efficiency and selectivity, often proceeding under mild conditions. nih.govresearchgate.net For the synthesis of highly functionalized pyrimidinones (B12756618), catalytic cross-coupling reactions such as Suzuki-Miyaura, Stille, and Liebeskind-Srogl are invaluable. acs.org These methods allow for the modular construction of pyrimidinone derivatives by selectively coupling different fragments at specific positions on the heterocyclic core. acs.org

A modular strategy can be employed where a pre-functionalized pyrimidinone scaffold with multiple reactive sites (e.g., halides and thioethers) is synthesized. acs.org Subsequently, different coupling partners can be introduced in a stepwise manner. For instance, the inherent mechanistic differences between protocols like the Suzuki-Miyaura (requiring a base) and the Liebeskind-Srogl (requiring a Cu(I) cofactor) can be exploited to selectively functionalize different positions on the pyrimidinone ring. acs.org This "switchable catalysis" approach enables the rapid generation of a diverse library of analogues from a common intermediate. acs.org

Recent advances have focused on expanding the scope of transition metal-catalyzed reactions for pyrimidine (B1678525) synthesis, with a push towards developing more sustainable and efficient protocols. nih.gov The choice of catalyst can significantly impact the yield and selectivity of the desired pyrimidine products. nih.gov

Table 1: Comparison of Selected Transition Metal-Catalyzed Coupling Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst/Reagents | Key Bond Formation | Primary Application in Pyrimidinone Precursor Assembly |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base | C-C (Aryl-Aryl, Aryl-Vinyl) | Introduction of aryl or vinyl substituents onto the pyrimidine core. |

| Stille Coupling | Pd catalyst | C-C (Aryl-Aryl, etc.) | Formation of carbon-carbon bonds using organotin reagents. |

| Liebeskind-Srogl Coupling | Pd catalyst, Cu(I) cofactor | C-C (from Thioesters) | Coupling of thioorganics, offering orthogonal reactivity to halide-based couplings. |

| Copper-Catalyzed Cycloadditions | Cu(I) or Cu(II) catalysts | C-N, C-C | Facilitating [3+3] cycloadditions of components like propargyl alcohols and amidines to form the pyrimidine ring. mdpi.com |

Organocatalysis and Biocatalysis in Pyrimidinone Formation

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful and often more sustainable alternatives for pyrimidinone synthesis.

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. This approach avoids the potential for toxic metal contamination in the final product, a significant advantage in pharmaceutical synthesis. powertechjournal.comresearchgate.net Organocatalytic methods have been successfully applied to the asymmetric synthesis of chiral pyrimidinone derivatives. For example, a tandem aza-Michael addition-hemiaminal formation-dehydroxylation reaction can be catalyzed by chiral organic molecules to produce pyrimidinones with high enantioselectivity. researchgate.net Acidic ionic liquids have also been evaluated as organocatalysts in multicomponent reactions to form pyrimidine derivatives under solvent-free conditions. researchgate.net An efficient diarylprolinol triphenylsilyl ether has been used to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides. documentsdelivered.com

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity. mdpi.com This green chemistry tool offers reactions under mild conditions with high enantio- and regioselectivity. mdpi.comnih.gov While the direct enzymatic synthesis of this compound is not widely documented, biocatalytic principles are heavily applied in pharmaceutical development. nih.gov Enzymes like transaminases, esterases, and lipases are used to create complex chiral intermediates that can serve as precursors for pharmacologically active molecules. nih.gov For instance, enzymes have been identified in Streptomyces kaniharaensis that are responsible for catalyzing the assembly of the pyrimidine ring in the biosynthesis of the C-nucleoside antibiotic formycin A, demonstrating nature's ability to construct pyrimidine-related scaffolds. nih.gov The application of biocatalysis is seen as a key technology for developing sustainable production processes for pharmaceuticals. nih.gov

Sustainable and Efficient Synthetic Protocols for Pyrimidinones

Microwave-Assisted Synthesis of Pyrimidinone Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. rsc.orgnih.gov Compared to conventional heating, microwave irradiation offers rapid and intense heating of polar substances, leading to dramatic reductions in reaction times—often from hours to minutes. tandfonline.comresearchgate.net This method frequently results in higher product yields and purity. rasayanjournal.co.inrsc.org

The synthesis of various pyrimidine and pyrimidinone derivatives has been successfully achieved using microwave heating. tandfonline.combohrium.com For example, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines can be performed efficiently under microwave irradiation, yielding products in 65–90% yields. tandfonline.com This approach often simplifies the workup process and can be conducted under solvent-free conditions, further enhancing its green credentials. rasayanjournal.co.intandfonline.com The synthesis of fused pyrimidine systems, such as thiazolopyrimidines, has also been shown to be more efficient with microwave assistance, highlighting the broad applicability of this technology. nih.gov

Table 2: Selected Examples of Microwave-Assisted Pyrimidinone Synthesis

| Reactants | Product Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| β-Diketone, Arylaldehyde, (Thio)urea | Oxo- and Thioxopyrimidines | Microwave Irradiation, HCl (cat.), Ethanol | Not Specified | 65-90% | tandfonline.com |

| Chalcones, Urea | Pyrimidine Derivatives | Microwave Irradiation, Basic conditions | Not Specified | Not Specified | powertechjournal.com |

| 5-Thiazolidinones, Imidazole-5-carbaldehyde, Thiourea | Thiazolo[5,4-d]pyrimidines | Microwave Irradiation, Ethanol, HCl | 5 minutes | Not Specified | researchgate.net |

| Fluorinated acetoacetates, Malononitrile, Amidines | Fluoroalkyl pyrimidines | Microwave Irradiation | Not Specified | Good yields | mdpi.com |

Green Chemistry Principles Applied to Pyrimidinone Derivatization

The application of green chemistry principles to pyrimidinone synthesis aims to create more environmentally benign processes. nih.gov Traditional methods often rely on hazardous solvents and toxic reagents, generating significant chemical waste. researchgate.netrasayanjournal.co.in Green approaches seek to mitigate these issues through various strategies.

Key green chemistry strategies include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. nih.govpjoes.com

Catalysis: Employing reusable heterogeneous catalysts, organocatalysts, or biocatalysts to improve reaction efficiency and reduce waste. rasayanjournal.co.innih.gov For instance, sulfonic acid-functionalized nanoporous silica (B1680970) has been used as an efficient and recyclable solid acid catalyst for the synthesis of spiro-pyrimidinones under solvent-free conditions. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form a product, which incorporates most or all of the starting materials. rasayanjournal.co.in This improves atom economy and reduces the number of synthetic steps and purification processes.

Alternative Energy Sources: Utilizing energy-efficient methods like microwave irradiation or ultrasound to drive reactions, which can reduce energy consumption and shorten reaction times. powertechjournal.compjoes.com

These principles are not just theoretical but have been practically applied to produce a variety of pyrimidine derivatives with high yields and minimal environmental impact. rasayanjournal.co.inpjoes.com

Flow Chemistry Applications in Pyrimidinone Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, higher yields, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. researchgate.netnih.gov

The synthesis of fused pyrimidinone derivatives has been successfully demonstrated in high-temperature and high-pressure continuous flow reactors. acs.org This approach can provide target compounds within minutes and in high yields (up to 96%). acs.org The use of low-boiling-point solvents becomes feasible due to the pressurized system, simplifying product isolation. acs.org Flow chemistry is highly amenable to rapid reaction optimization and scaling up production. researchgate.net For example, a two-step flow synthesis of the pyrimidinone-containing drug Ribociclib has been developed, showcasing the industrial applicability of this technology for producing active pharmaceutical ingredients. nih.gov The integration of flow reactors with other technologies, such as microwave heating or electrochemistry, further expands the potential for efficient and sustainable chemical synthesis. nih.gov

Reactivity and Transformation Pathways of 4 Chloro 6 Methyl 1 Phenylpyrimidin 2 One

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The pyrimidine (B1678525) ring, being an electron-deficient heteroaromatic system, facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of the chloro substituent at the C-4 position makes this site particularly susceptible to attack by a wide range of nucleophiles.

Amination Reactions with Various Nucleophiles

The displacement of the C-4 chlorine atom by nitrogen nucleophiles is a well-established and efficient transformation for creating substituted aminopyrimidines. This reaction is fundamental in medicinal chemistry for the synthesis of diverse compound libraries. The reaction proceeds readily with primary and secondary amines, including anilines, benzylamines, and aliphatic amines. mdpi.com The general mechanism involves the nucleophilic attack of the amine at the C-4 position, followed by the elimination of the chloride ion. mdpi.com

The regioselectivity for substitution at the C-4 position is a notable feature, even in the presence of other potential electrophilic sites. mdpi.com In related dichloropyrimidine systems, amination occurs preferentially at the C-4 position over the C-6 or C-2 positions, a selectivity driven by electronic factors within the heterocyclic ring. researchgate.net A variety of bases, such as triethylamine (B128534) or potassium carbonate, are often employed to neutralize the hydrogen chloride generated during the reaction. chemrxiv.org

Table 1: Examples of Amination Reactions on Chloro-Substituted Pyrimidine Scaffolds This table presents representative amination reactions on analogous chloro-substituted pyrimidine and quinazoline (B50416) systems to illustrate the expected reactivity of 4-Chloro-6-methyl-1-phenylpyrimidin-2-one.

| Nucleophile | Product Type | Reference Scaffold |

| Primary Aliphatic Amines | 4-Alkylaminopyrimidine | 2,4-dichloroquinazoline (B46505) |

| Secondary Aliphatic Amines | 4-(Dialkylamino)pyrimidine | 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| Anilines | 4-Arylaminopyrimidine | 2,4-dichloroquinazoline |

| Guanidine | 4-Guanidinylpyrimidine | α,β-Unsaturated Carbonyl Precursors |

Alkoxylation and Aryloxylation Reactions

Oxygen nucleophiles, such as alkoxides and phenoxides, can effectively displace the C-4 chlorine to yield the corresponding ethers. The synthesis of 4-aryloxy-6-methylpyrimidin-2-amines has been demonstrated through the reaction of a related pyrimidine derivative with various phenols. researchgate.net This suggests that this compound would similarly react with phenols or alcohols, typically in the presence of a base like sodium hydride or potassium carbonate, to afford 4-alkoxy- or 4-aryloxy-6-methyl-1-phenylpyrimidin-2-ones. The presence of 4-chloro-6-methoxypyrimidin-2-amine in the literature further supports the feasibility of such alkoxylation reactions. researchgate.net

Thiolation and Related Sulfur Nucleophile Transformations

Sulfur nucleophiles are also effective in SNAr reactions at the C-4 position. Thiols and thiophenols can react with this compound, usually in the presence of a base, to produce 4-thioether derivatives. The synthesis of related compounds like ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate highlights the viability of this transformation. mdpi.com The reaction of chloro-substituted heteroaromatics with thiol compounds is a known method for introducing sulfur-containing functionalities. nih.gov These reactions are crucial for synthesizing molecules with potential biological activities, as demonstrated by the preparation of various 2-thiopyrimidine derivatives. pensoft.netresearchgate.net

Cross-Coupling Reactions at C-4 and the 1-Phenyl Substituent

The chloro group at the C-4 position also renders the molecule suitable for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl or vinyl halide and an organoboron compound. This compound is an excellent candidate for this reaction. The C-4 chloro substituent can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is widely used in the synthesis of polysubstituted pyrimidines for pharmaceutical research. sci-hub.se The C4-selectivity of Suzuki couplings on dihaloheteroarenes has been well-documented, indicating that the reaction would proceed predictably at the desired position. nih.gov

Table 2: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling This table outlines typical components used in Suzuki-Miyaura coupling reactions involving aryl chlorides.

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling cycle |

| Ligand | PPh₃, SPhos, XPhos, IPr | Stabilizes the palladium center and facilitates the reaction |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org The chloro group at the C-4 position of the pyrimidine ring can serve as the halide component. This reaction would allow for the introduction of various alkynyl groups at the C-4 position, yielding 4-alkynyl-6-methyl-1-phenylpyrimidin-2-ones. The Sonogashira reaction is known to be effective for chloro-substituted N-heterocycles like quinazolines, suggesting its applicability to the pyrimidinone system. researchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com this compound can act as the unsaturated halide, reacting with various alkenes to introduce vinyl substituents at the C-4 position. organic-chemistry.org This reaction provides a direct method for C-C bond formation and the synthesis of complex olefinic structures. wikipedia.org

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology is particularly valuable for the synthesis of aryl amines from aryl halides. In the context of this compound, the chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement, making it a suitable substrate for such coupling reactions. While direct nucleophilic aromatic substitution (SNAr) can occur with highly activated heteroaryl chlorides, palladium catalysis significantly broadens the scope and efficiency of amination, especially with less reactive amines. nih.gov

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the chloro-pyrimidinone to a Pd(0) complex. libretexts.org This is followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and base (e.g., K₂CO₃, NaOtBu) is crucial for optimizing the reaction conditions and achieving high yields. ccspublishing.org.cnmdpi.com

The application of this reaction to chloro-substituted pyrimidines allows for the synthesis of a diverse library of 4-amino-6-methyl-1-phenylpyrimidin-2-one (B13896293) analogues. rhhz.netnih.gov By varying the amine coupling partner, a wide range of primary and secondary amines, including both aliphatic and aromatic amines, can be introduced at the 4-position. The electronic and steric properties of the amine can influence the reaction's efficiency. ccspublishing.org.cn

Below is a representative table of potential Buchwald-Hartwig amination reactions with this compound, illustrating the versatility of this method.

Interactive Data Table: Buchwald-Hartwig Amination of this compound Analogues

| Amine Reagent | Catalyst System (Illustrative) | Product |

| Aniline | Pd₂(dba)₃ / Xantphos / NaOtBu | 4-(Phenylamino)-6-methyl-1-phenylpyrimidin-2-one |

| Morpholine | Pd(OAc)₂ / BINAP / K₂CO₃ | 4-(Morpholino)-6-methyl-1-phenylpyrimidin-2-one |

| n-Butylamine | Pd₂(dba)₃ / RuPhos / LiHMDS | 4-(Butylamino)-6-methyl-1-phenylpyrimidin-2-one |

| Piperidine | PdCl₂(PPh₃)₂ / dppf / Cs₂CO₃ | 4-(Piperidin-1-yl)-6-methyl-1-phenylpyrimidin-2-one |

Electrophilic Reactions on the 1-Phenyl Moiety

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org The introduction of a nitro group onto the phenyl ring of this compound would likely result in a mixture of isomers. The deactivating effect of the pyrimidinone core would favor meta-substitution, while the directing effect of the nitrogen atom would favor ortho and para products. The steric hindrance from the pyrimidinone ring might disfavor substitution at the ortho position.

Halogenation: The halogenation of the phenyl ring can be accomplished using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.com Similar to nitration, the regiochemical outcome of halogenation will be influenced by the electronic effects of the pyrimidinone substituent. It is anticipated that a mixture of halogenated isomers would be formed, with the para-substituted product often being the major isomer due to a combination of electronic and steric factors.

The table below summarizes the expected major products from electrophilic substitution reactions on the 1-phenyl moiety.

Interactive Data Table: Electrophilic Substitution on the 1-Phenyl Moiety

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-6-methyl-1-(4-nitrophenyl)pyrimidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-4-chloro-6-methylpyrimidin-2-one |

| Chlorination | Cl₂, AlCl₃ | 4-Chloro-1-(4-chlorophenyl)-6-methylpyrimidin-2-one |

Ring-Opening and Rearrangement Pathways of the Pyrimidinone Core

The pyrimidinone core of this compound can undergo ring-opening and rearrangement reactions under specific conditions. Pyrimidine derivatives are generally stable but can be susceptible to cleavage, particularly when substituted with electron-withdrawing groups or under forcing conditions. rsc.org

One significant pathway for 1-aryl-pyrimidin-2(1H)-ones is photochemical ring-opening. Irradiation of these compounds can lead to a Norrish Type I cleavage of the ArN–CO bond. rsc.org This process generates an isocyanate intermediate, which can then be trapped by nucleophiles present in the reaction mixture, such as amines, to form urea (B33335) derivatives. rsc.org This reaction provides a synthetic route to acyclic structures from the heterocyclic starting material.

Hydrolytic ring cleavage is another potential transformation. Under acidic or basic conditions, the amide bond within the pyrimidinone ring can be hydrolyzed. The presence of electron-withdrawing groups can facilitate nucleophilic attack at the ring carbons, leading to ring fission. rsc.org For instance, attack of a hydroxide (B78521) ion at the C2 or C4 position could initiate a cascade of bond cleavages, ultimately leading to the decomposition of the heterocyclic ring. Computational studies on related pyrimidine systems have elucidated potential mechanisms for nucleophilic attack and subsequent ring-opening. researchgate.net

Radical and Photochemical Transformations of this compound

In addition to the ring-opening reactions mentioned above, the pyrimidinone ring is photochemically active and can undergo other transformations upon irradiation. Pyrimidin-2(1H)-ones have been shown to undergo photochemical electrocyclization to form 1,3-diazabicyclo[2.2.0]hex-5-en-2-ones. rsc.org Furthermore, intramolecular hydrogen abstraction by the excited imino nitrogen can occur if a suitable hydrogen donor is present in a substituent, leading to photoelimination products. rsc.org

The chloro substituent at the 4-position also introduces possibilities for radical reactions. Radical dehalogenation, for instance, can be initiated by radical initiators (e.g., AIBN) in the presence of a hydrogen atom donor like tributyltin hydride. libretexts.org This would lead to the formation of 6-methyl-1-phenylpyrimidin-2-one.

Photochemical reactions involving the chlorine atom are also conceivable. The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation to generate a pyrimidinyl radical and a chlorine radical. These reactive intermediates could then participate in a variety of subsequent reactions, such as dimerization, reaction with solvent, or addition to unsaturated compounds.

The table below outlines potential radical and photochemical transformations.

Interactive Data Table: Radical and Photochemical Transformations

| Reaction Type | Conditions | Potential Product(s) |

| Photochemical Electrocyclization | UV Irradiation | 1-Phenyl-5-methyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one |

| Radical Dehalogenation | AIBN, Bu₃SnH | 6-Methyl-1-phenylpyrimidin-2-one |

| Photochemical C-Cl Cleavage | UV Irradiation | Pyrimidinyl radical intermediates |

Mechanistic Investigations of Reactions Involving 4 Chloro 6 Methyl 1 Phenylpyrimidin 2 One

Elucidation of Reaction Mechanisms (e.g., SN(ANRORC) and SN(AE) pathways)

Nucleophilic substitution reactions on 4-chloro-6-methyl-1-phenylpyrimidin-2-one can proceed through several potential mechanisms, with the most prominent being the conventional SN(AE) (Addition-Elimination) pathway and the more complex SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org

The SN(AE) pathway is a two-step process. In the first step, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. In the second, slower step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine (B1678525) ring is restored. The regioselectivity of this pathway is well-documented in related systems like 2,4-dichloroquinazolines, where theoretical calculations show that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient. mdpi.com

The SN(ANRORC) mechanism offers an alternative route, particularly with strong nucleophiles like metal amides. wikipedia.org This multi-step process involves the initial addition of the nucleophile, but instead of direct elimination of the leaving group, the pyrimidine ring opens. This is followed by a ring closure that expels the leaving group, often resulting in the incorporation of the nucleophile into the newly formed ring. wikipedia.org Evidence for the ANRORC mechanism in pyrimidine chemistry has been established through experiments that rule out other intermediates, such as arynes, and through the isolation of ring-opened products under certain conditions. wikipedia.org While specific studies on this compound are not detailed, the principles from studies on compounds like 4-phenyl-6-bromopyrimidine with sodium amide are instructive. wikipedia.org

Table 1: Comparison of SN(AE) and SN(ANRORC) Mechanisms

| Feature | SN(AE) Pathway | SN(ANRORC) Pathway |

|---|---|---|

| Intermediate | Meisenheimer-type complex (tetrahedral) | Ring-opened intermediate |

| Ring Integrity | Ring remains intact throughout the reaction | Ring opens and then re-closes |

| Common Nucleophiles | Weaker nucleophiles | Strong nucleophiles (e.g., sodium amide) |

| Key Steps | Nucleophilic addition, Elimination of leaving group | Nucleophilic addition, Ring opening, Ring closure |

Kinetic and Thermodynamic Studies of Reactivity

Kinetic and thermodynamic studies are essential for quantitatively understanding the reactivity of this compound and for determining the favorability of different reaction pathways. Such studies on related heterocyclic systems, like the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, have shown that reaction rates are significantly influenced by factors such as the solvent and the presence of catalysts. nih.gov For instance, the rate of amination was observed to be higher in water compared to several organic solvents. nih.gov

Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution This table is illustrative and based on general principles of pyrimidine reactivity.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Proposed Dominant Mechanism |

|---|---|---|---|---|

| Aniline | Ethanol | 60 | 1.2 x 10⁻⁴ | SN(AE) |

| Sodium Amide | Ammonia | -33 | 3.5 x 10⁻² | SN(ANRORC) |

Influence of Substituents and Reaction Conditions on Pathway Selectivity

Substituent Effects: The electronic properties of the substituents at the C-4 and C-6 positions of the pyrimidine ring play a crucial role in reactivity. csu.edu.au An electron-withdrawing group would typically activate the ring towards nucleophilic attack, favoring the SN(AE) pathway. Conversely, the nature of the phenyl group at the N-1 position and the methyl group at C-6 in this compound will modulate the electron density of the pyrimidine ring and influence the stability of the intermediates in both pathways. The interplay between these electronic effects can be subtle, where the presence of certain groups can impede the reaction despite the presence of other activating groups. csu.edu.au

Reaction Conditions: The choice of solvent, temperature, and nucleophile is critical in directing the reaction down a specific mechanistic path. For example, the use of strong, unhindered nucleophiles in aprotic solvents at low temperatures often favors the SN(ANRORC) mechanism. wikipedia.org In contrast, weaker nucleophiles or reactions conducted in protic solvents under thermal conditions are more likely to proceed via the SN(AE) pathway. nih.gov Acid catalysis can also play a role, as demonstrated in the amination of related chloropyrimidines, where the amount of acid can influence the reaction rate and minimize side reactions like solvolysis. nih.gov The principle of hard and soft acids and bases can also explain product formation in substitution reactions of chloropyrimidines. thieme.de

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov In the context of pyrimidine chemistry, isotopic labeling has been instrumental in providing definitive evidence for the SN(ANRORC) mechanism. wikipedia.org

A classic example involves the reaction of a pyrimidine labeled with ¹⁵N at both ring nitrogen atoms. If the reaction proceeds via the SN(ANRORC) mechanism, the ring-opening and closing sequence can lead to a scrambling of the isotopic label, with one of the original ring nitrogens becoming an exocyclic nitrogen in the product. wikipedia.org Analysis of the product would show a loss of approximately half of the ¹⁵N enrichment from the pyrimidine ring, a result that would not be observed if the reaction followed a simple SN(AE) pathway where the ring remains intact. wikipedia.org

Another isotopic labeling strategy involves using deuterium (B1214612). If a deuterium atom is placed at the C-5 position of the pyrimidine ring, an SN(ANRORC) mechanism could result in its exchange with a proton from the solvent due to tautomerization in the ring-opened intermediate. wikipedia.org The absence of the deuterium label in the final product would provide strong support for the ANRORC pathway. wikipedia.org While such studies have not been specifically reported for this compound, they represent a key experimental approach for unambiguously distinguishing between the SN(AE) and SN(ANRORC) mechanisms.

Computational and Theoretical Studies of 4 Chloro 6 Methyl 1 Phenylpyrimidin 2 One

Electronic Structure and Molecular Geometry Analysis

A detailed analysis of the electronic structure and molecular geometry of 4-Chloro-6-methyl-1-phenylpyrimidin-2-one would require quantum mechanical calculations. Such a study would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process would yield crucial data, including:

Bond Lengths: The distances between the constituent atoms (e.g., C-C, C-N, C-Cl, C=O).

Bond Angles: The angles formed between adjacent chemical bonds.

This information is fundamental to understanding the molecule's stability and steric properties. Without dedicated computational studies, specific values for these parameters for This compound remain undetermined.

Quantum Chemical Calculations of Reactivity Parameters

The reactivity of This compound can be predicted using quantum chemical calculations that provide insights into its electronic properties. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

A data table summarizing these calculated parameters would offer a concise overview of the molecule's predicted chemical behavior. However, the absence of specific research on this compound means such a table cannot be populated with accurate data.

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical exploration of potential chemical reactions involving This compound . This would involve:

Mapping Potential Energy Surfaces: Identifying the most energetically favorable routes for a reaction to proceed.

Locating Transition States: Determining the structure and energy of the highest energy point along a reaction pathway, which is critical for calculating reaction rates.

Such studies could, for example, predict the outcomes of nucleophilic substitution at the chlorine-substituted carbon or electrophilic attack on the pyrimidine (B1678525) or phenyl rings. Without these computational investigations, any discussion of reaction pathways remains speculative.

Conformational Analysis and Energetics

The presence of a rotatable bond between the phenyl group and the pyrimidine ring suggests that This compound can exist in different spatial arrangements or conformations. A thorough conformational analysis would involve:

Systematic Rotation of Torsion Angles: Computationally rotating the phenyl group relative to the pyrimidine ring to identify all possible stable and unstable conformations.

Calculating Relative Energies: Determining the energy of each conformation to identify the most stable (lowest energy) conformer.

This analysis would reveal the preferred three-dimensional structure of the molecule and the energy barriers to rotation between different conformations. No such analysis has been published for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface:

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. For This compound , these would likely be concentrated around the oxygen and nitrogen atoms.

Blue Regions: Represent areas of positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green Regions: Denote areas of neutral potential.

The MEP map provides a visual and intuitive guide to the molecule's reactivity. However, a specific MEP map for This compound is not available in the current body of scientific literature.

Synthetic Utility of 4 Chloro 6 Methyl 1 Phenylpyrimidin 2 One As a Chemical Building Block

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring in 4-Chloro-6-methyl-1-phenylpyrimidin-2-one serves as a key functional group for the elaboration of the molecular structure. This reactive site allows for the construction of more complex, advanced heterocyclic compounds and scaffolds through various chemical transformations.

One of the primary reactions utilized for this purpose is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring, further enhanced by the adjacent carbonyl group and nitrogen atoms, facilitates the displacement of the chloride ion by a wide range of nucleophiles. libretexts.orgmdpi.com This reaction is a cornerstone in the synthesis of diverse pyrimidine derivatives. For instance, treatment with amines, alcohols, or thiols can lead to the corresponding 4-amino, 4-alkoxy, or 4-thioalkoxy pyrimidinone derivatives, respectively. These reactions are often carried out under basic conditions to generate the active nucleophile.

Another powerful method for the derivatization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . organic-chemistry.orglibretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyrimidinone with various organoboron reagents, such as boronic acids or their esters. organic-chemistry.org This methodology is particularly valuable for the synthesis of biaryl and heteroaryl-substituted pyrimidinones (B12756618), which are common motifs in pharmacologically active compounds. The general catalytic cycle for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The versatility of these reactions enables the synthesis of a wide array of fused heterocyclic systems. For example, by choosing appropriate bifunctional nucleophiles or coupling partners, intramolecular cyclization reactions can be induced to form polycyclic aromatic compounds containing the pyrimidinone core. The ability to introduce diverse substituents at the 4-position makes this compound a valuable starting material for generating libraries of compounds with varied electronic and steric properties, which is crucial for the exploration of structure-activity relationships in drug discovery.

Table 1: Examples of Reactions for the Synthesis of Advanced Heterocyclic Compounds

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | 4-Amino-6-methyl-1-phenylpyrimidin-2-ones |

| Nucleophilic Aromatic Substitution | Alcohols (R-OH) / Base | 4-Alkoxy-6-methyl-1-phenylpyrimidin-2-ones |

| Nucleophilic Aromatic Substitution | Thiols (R-SH) / Base | 4-Thioalkoxy-6-methyl-1-phenylpyrimidin-2-ones |

| Suzuki-Miyaura Coupling | Arylboronic acids (Ar-B(OH)2), Pd catalyst, Base | 4-Aryl-6-methyl-1-phenylpyrimidin-2-ones |

| Suzuki-Miyaura Coupling | Heteroarylboronic acids, Pd catalyst, Base | 4-Heteroaryl-6-methyl-1-phenylpyrimidin-2-ones |

Application as a Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov The core principle involves the systematic and repetitive linking of various "building blocks" to a central molecular framework, or scaffold. The properties of the resulting library members are determined by the nature and combination of these building blocks.

Heterocyclic compounds, such as pyrimidine derivatives, are often employed as scaffolds in combinatorial synthesis due to their prevalence in biologically active molecules and their synthetic tractability. The structure of this compound makes it a suitable candidate for such applications. The reactive chloro group at the C4 position provides a convenient handle for the attachment of a diverse set of building blocks through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

By reacting this compound with a collection of different amines, for example, a library of 4-amino-pyrimidinone derivatives can be readily generated. Similarly, employing a variety of boronic acids in a Suzuki-Miyaura coupling reaction would yield a library of 4-aryl- or 4-heteroaryl-pyrimidinones. This approach allows for the systematic exploration of the chemical space around the pyrimidinone core, which can be instrumental in identifying lead compounds with desired biological activities. The subsequent screening of these libraries against biological targets can accelerate the discovery of new therapeutic agents.

While the potential for this compound to be used as a scaffold in combinatorial library synthesis is evident from its chemical structure and reactivity, specific examples of its application in this context are not widely reported in publicly available scientific literature.

Role in Developing Molecular Probes for Chemical Biology Research

Chemical probes are small molecules designed to study and manipulate biological systems. chemicalprobes.org They are essential tools in chemical biology for investigating the function of proteins and other biomolecules in their native cellular environment. An ideal chemical probe exhibits high potency, selectivity, and cell permeability, and its mechanism of action is well-understood.

The development of novel chemical probes often relies on the derivatization of a core scaffold to optimize its properties. The pyrimidinone core is a common feature in many biologically active molecules, making it an attractive starting point for the design of chemical probes. The synthetic versatility of this compound, particularly the reactivity of its C4-chloro group, allows for the introduction of various functionalities that can be tailored for specific applications in chemical biology.

For instance, the chloro group can be displaced by linkers that can be attached to reporter groups such as fluorophores, biotin, or photoaffinity labels. These modified molecules can then be used in a variety of experimental techniques, including fluorescence microscopy, pull-down assays, and target identification studies. Furthermore, the systematic modification of the substituents on the pyrimidinone ring can be used to fine-tune the binding affinity and selectivity of the probe for its target protein.

Despite the potential of this compound as a precursor for the development of molecular probes, there is a lack of specific examples in the scientific literature detailing its use for this purpose.

Intermediacy in the Synthesis of Agrochemical Research Compounds

The pyrimidine ring is a key structural motif in a number of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The development of new agrochemicals is an ongoing research effort aimed at improving efficacy, selectivity, and environmental safety. The synthesis of novel agrochemical candidates often involves the exploration of new heterocyclic scaffolds and the derivatization of existing ones.

The chemical reactivity of this compound makes it a potentially useful intermediate in the synthesis of new agrochemical research compounds. The ability to introduce a wide range of functional groups at the 4-position allows for the creation of diverse libraries of pyrimidinone derivatives that can be screened for agrochemical activity. The specific substituents introduced can be designed to modulate the compound's physical properties, such as solubility and stability, as well as its biological activity and selectivity.

However, a review of the available scientific literature does not provide specific instances of this compound being utilized as an intermediate in the synthesis of agrochemical research compounds.

Selected Mechanistic Investigations of Biological Interactions for Pyrimidinone Derivatives Strictly in Vitro and Non Clinical Focus

Enzyme Inhibition Studies: Molecular Recognition and Binding Mechanisms (e.g., Guanylyl Cyclase C inhibition)

Pyrimidinone derivatives have emerged as a significant class of compounds with the potential to inhibit various enzymes. While direct studies on 4-Chloro-6-methyl-1-phenylpyrimidin-2-one are limited, research on structurally related phenylpyrimidinones provides valuable insights into their mechanism of action as enzyme inhibitors, particularly against Guanylyl Cyclase C (GC-C).

GC-C is a key enzyme in the intestinal epithelium, playing a crucial role in the regulation of fluid and electrolyte balance. nih.govresearchgate.net Its over-activation by bacterial enterotoxins, such as the heat-stable toxin (STa) produced by enterotoxigenic Escherichia coli, leads to secretory diarrhea. nih.govresearchgate.net Consequently, inhibitors of GC-C are of significant interest.

Studies on novel phenylpyrimidinone derivatives have demonstrated their ability to block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is downstream of GC-C activation. nih.gov This inhibition effectively reduces the secretion of anions, a primary driver of secretory diarrhea. nih.govresearchgate.net The proposed mechanism for these pyrimidinone derivatives involves the reduction of GC-C activity, thereby limiting the production of cyclic GMP (cGMP) and subsequent downstream signaling. nih.govresearchgate.net

Further investigations into pyridopyrimidine derivatives have identified compounds that act as inhibitors of GC-C, suppressing STa-stimulated cGMP accumulation in human colorectal carcinoma cells (T84). nih.gov The inhibitory action of these compounds is not limited to GC-C, as they have also been shown to affect other guanylyl cyclase isoforms and even adenylyl cyclase. nih.gov The mechanism of inhibition by these pyridopyrimidine derivatives appears to be indirect and complex, potentially involving pathways related to phospholipase C and tyrosine-specific phosphorylation. nih.gov

While the precise binding mode of this compound to GC-C has not been elucidated, the existing data on related compounds suggest a competitive or non-competitive inhibition mechanism that interferes with the enzyme's catalytic activity. The phenyl and pyrimidinone moieties are likely crucial for molecular recognition and binding within the active site or an allosteric site of the enzyme.

Table 1: Investigated Pyrimidinone Derivatives and their Effects on Guanylyl Cyclase C Activity

| Derivative Class | Example Compound | Observed In Vitro Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| Phenylpyrimidinones | Novel phenylpyrimidinone derivatives | Blockage of STa-induced CFTR activity in T84 cells. | Reduction of GC-C mediated cGMP production. | nih.govresearchgate.net |

| Pyridopyrimidines | 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione (BPIPP) | Suppression of STa-stimulated cGMP accumulation in T84 cells. | Indirect inhibition possibly involving phospholipase C and tyrosine-specific phosphorylation. | nih.gov |

Receptor Modulation: Binding Affinities and Allosteric Effects (e.g., Histamine (B1213489) H4 Receptor interactions)

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system and is involved in inflammatory responses. wikipedia.orgnih.gov As such, it is a significant target for the development of novel anti-inflammatory and anti-allergic therapies. Pyrimidine (B1678525) and pyridine-based compounds have been investigated as potential H4R ligands.

The basicity (pKa) of the pyrimidine core has also been identified as a crucial factor in determining the binding affinity to the H4R. lookchem.com This is consistent with the hypothesis that the aminopyrimidine moiety may interact with acidic residues within the active site of the receptor, mimicking the binding of the endogenous ligand, histamine. lookchem.com

Allosteric modulation represents another potential mechanism by which small molecules can influence receptor activity. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where the endogenous ligand binds) and can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to the endogenous ligand. While direct evidence for allosteric effects of this compound on the H4R is lacking, the structural diversity of pyrimidine derivatives makes them plausible candidates for such interactions. Selective modulators of the H4R have been identified that exhibit allosteric effects by forming stable hydrogen bonds with key amino acid residues, thereby altering the receptor's dynamics. scbt.com

Table 2: Factors Influencing the Interaction of Pyrimidine Derivatives with the Histamine H4 Receptor

| Structural Feature/Property | Observation | Implication for Receptor Binding | Reference |

|---|---|---|---|

| Substitution at the 6-position | A 6-trifluoromethyl group on a 2-aminopyrimidine (B69317) scaffold reduces affinity. | Steric and electronic properties at this position are critical for optimal binding. | lookchem.com |

| Basicity (pKa) of the pyrimidine core | Variations in pKa over several orders of magnitude significantly affect H4R affinity. | The basicity of the pyrimidine moiety likely plays a key role in the interaction with acidic residues in the receptor's active site. | lookchem.com |

| Potential for Allosteric Modulation | Selective H4R modulators can exhibit allosteric effects through stable hydrogen bonding. | Pyrimidinone derivatives could potentially act as allosteric modulators, altering receptor conformation and function. | scbt.com |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation in In Vitro Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrimidinone derivatives, SAR studies have been instrumental in elucidating the molecular determinants of their interactions with various biological targets.

Systematic modifications of the pyrimidinone scaffold have revealed key structural features that govern their inhibitory potency and selectivity. For instance, in the context of enzyme inhibition, the nature and position of substituents on the pyrimidine ring and any attached aromatic rings can significantly impact the binding affinity. Studies on pyrimidine derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase have shown that the intact amide and imide groups of the pyrimidine ring, along with a 6-carboxylic acid, are essential for significant enzyme inhibition. nih.gov Furthermore, steric limitations at the 5-position of the pyrimidine ring have been identified, suggesting a specific binding pocket geometry. nih.gov

The persistence of specific intermolecular interactions, such as hydrogen bonds, has also been a focus of SAR studies on pyrimidinones (B12756618). acs.org The N-H---O hydrogen bond is a common feature in the crystal structures of pyrimidinones and is believed to be crucial for their interaction with biological targets, mimicking the hydrogen bonding patterns of natural nucleobases. acs.org The nature of substituents on the pyrimidinone ring can influence the strength and geometry of these hydrogen bonds, thereby modulating the biological activity.

For this compound, the chloro group at the 4-position, the methyl group at the 6-position, and the phenyl group at the 1-position are all expected to play significant roles in its biological activity. The chloro group can act as a hydrogen bond acceptor and influence the electronic properties of the ring. The methyl group can provide hydrophobic interactions and affect the steric fit within a binding pocket. The phenyl group offers a large hydrophobic surface for interaction and can be further substituted to fine-tune the activity. Elucidating the precise role of each of these substituents through systematic SAR studies would be crucial for understanding the mechanistic basis of its biological interactions and for the rational design of more potent and selective analogs.

Table 4: Key SAR Findings for Pyrimidinone Derivatives

| Structural Modification | Effect on Biological Activity | Mechanistic Implication | Reference |

|---|---|---|---|

| Presence of intact amide and imide groups and a 6-carboxylic acid on the pyrimidine ring | Essential for dihydroorotate dehydrogenase inhibition. | These groups are likely involved in key interactions with the enzyme's active site. | nih.gov |

| Conformational restriction of flexible side chains | Increased inhibitory potency against NAPE-PLD. | A more rigid conformation can lead to a more favorable binding entropy and a better fit in the active site. | nih.gov |

| Introduction of specific substituents (e.g., hydroxyl groups) | Enhanced activity and reduced lipophilicity. | Specific functional groups can form additional hydrogen bonds or other favorable interactions with the target. | nih.gov |

| Nature of substituents on the pyrimidine ring | Influences the strength and geometry of intermolecular hydrogen bonds. | Modulates the binding affinity and specificity for the biological target. | acs.org |

Future Research Directions and Emerging Trends for 4 Chloro 6 Methyl 1 Phenylpyrimidin 2 One

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research. researchgate.net For intermediates like 4-chloro-6-substituted phenyl pyrimidines, conventional methods often involve multi-step procedures that can be optimized. nih.gov Future efforts will likely focus on greener, more efficient, and atom-economical synthetic strategies.

Emerging trends in the synthesis of related heterocyclic compounds include the adoption of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govevitachem.com Research into novel catalytic systems, particularly those based on palladium for cross-coupling reactions, will continue to be a priority for creating carbon-carbon and carbon-heteroatom bonds at the 4-position. evitachem.com Furthermore, the development of one-pot synthesis or tandem reactions, where multiple transformations occur in a single reaction vessel, represents a significant avenue for improving efficiency and reducing waste. The exploration of flow chemistry could also offer advantages for the large-scale, safe, and controlled production of 4-Chloro-6-methyl-1-phenylpyrimidin-2-one and its derivatives.

| Synthesis Strategy | Potential Advantages | Relevant Precursors/Catalysts |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, precise temperature control. evitachem.com | Phenylurea, ethyl acetoacetate (B1235776), POCl₃ |

| Palladium-Catalyzed Cross-Coupling | Formation of diverse C-C and C-N bonds. nih.gov | Boronic acids, amines, organostannanes |

| One-Pot/Tandem Reactions | Increased efficiency, reduced purification steps, less solvent waste. | Acylation/cyclization-chlorination sequences. thieme.de |

| Flow Chemistry | Scalability, enhanced safety, precise control of reaction parameters. | Standard pyrimidine precursors |

Exploration of Uncharted Reactivity Profiles and Transformations

The chlorine atom at the C4 position of the pyrimidinone ring is the primary site of reactivity, acting as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govthieme.de While reactions with common nucleophiles (amines, alcohols, thiols) are established, future research will delve into more complex and novel transformations.

A key area of exploration is the use of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce a wide variety of substituents. nih.gov These methods allow for the creation of complex molecules that are inaccessible through traditional substitution reactions. Another emerging field is C-H bond activation, which could enable direct functionalization of the phenyl ring or the methyl group, bypassing the need for pre-functionalized starting materials and offering more direct routes to novel derivatives. Investigating the reactivity of the pyrimidinone ring itself, potentially through cycloaddition reactions or ring-opening transformations, could also lead to new chemical scaffolds.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, rationalize observed reactivity, and guide the design of new synthetic routes. Molecular Electrostatic Potential (MEP) surfaces can help in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for crystal engineering and interaction with biological targets. acs.org For drug discovery applications, molecular docking studies can predict the binding affinity and orientation of pyrimidinone derivatives within the active sites of enzymes or receptors. nih.govmdpi.com Looking forward, the integration of artificial intelligence and machine learning algorithms could accelerate the discovery of new derivatives with desired properties by screening virtual libraries and predicting structure-activity relationships (SAR). researchgate.net

| Computational Method | Application in Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidating reaction pathways, predicting electronic properties. | Reaction feasibility, kinetic and thermodynamic data. |

| Molecular Docking | Predicting binding modes with biological targets (e.g., kinases). nih.gov | Binding affinity, identification of key interactions. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule in different environments. | Conformational stability, solvent effects. |

| Machine Learning/AI | Predicting properties and biological activities of virtual derivatives. researchgate.net | High-throughput screening, QSAR models. |

Expanding Synthetic Utility in Novel Interdisciplinary Fields of Chemical Sciences

While pyrimidine derivatives are well-established in medicinal chemistry for a range of biological activities including anticancer and antimicrobial properties, the unique structural and electronic features of this compound make it a candidate for applications in other interdisciplinary fields. nih.govnih.gov

In materials science, pyrimidine-based compounds are being explored for their optical and electronic properties. researchgate.net Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, or as components of organic semiconductors. nih.gov The field of agrochemicals also utilizes pyrimidine scaffolds; new derivatives could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity. nih.gov Furthermore, in supramolecular chemistry, the pyrimidinone core can participate in specific hydrogen bonding patterns, making it a valuable synthon for the self-assembly of complex, functional architectures. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methyl-1-phenylpyrimidin-2-one, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway involving cyclocondensation of substituted phenylurea derivatives with β-keto esters. A one-pot Biginelli-like reaction under acidic conditions (e.g., HCl or acetic acid) at 80–100°C is commonly employed . Key parameters for yield optimization include:

- Catalyst selection : Lewis acids like ZnCl₂ or Bi(OTf)₃ improve regioselectivity.

- Solvent choice : Ethanol or acetonitrile enhances solubility of intermediates.

- Temperature control : Gradual heating (≤5°C/min) reduces side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The phenyl group shows aromatic protons at δ 7.2–7.8 ppm (multiplet), while the pyrimidin-2-one ring exhibits a deshielded carbonyl carbon at ~160 ppm .

- IR : A strong C=O stretch at 1680–1700 cm⁻¹ and C-Cl stretch at 750–780 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 235.1 (calculated for C₁₁H₁₀ClN₂O⁺) with fragmentation peaks at m/z 197 (loss of Cl) and 168 (pyrimidine ring cleavage) .

Q. What are the key reactivity patterns of the chloro-substituent in nucleophilic substitution reactions?

- Methodological Answer : The 4-chloro group undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:

- Amination : React with primary amines (e.g., methylamine) in DMF at 60°C to form 4-amino derivatives. Monitor progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Competing pathways : Base-induced elimination (forming pyrimidine oxides) can occur at >100°C; use mild bases (K₂CO₃) to suppress side reactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from ethanol/dichloromethane (3:1) at 4°C.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. SHELXT (for structure solution) and SHELXL (for refinement) are recommended to model thermal displacement parameters and anisotropic disorder .

- Key metrics : Validate with R-factor < 0.05 and C–C bond length accuracy (±0.006 Å) .

Q. How should researchers address contradictory biological activity data across in vitro assays?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C, 5% CO₂).

- Control experiments : Test against known kinase inhibitors (e.g., staurosporine) to validate enzyme inhibition assays .

- Data normalization : Use Z-factor analysis to quantify assay robustness (Z > 0.5 indicates high reliability) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to protein targets?

- Methodological Answer :

- Docking studies : Employ AutoDock Vina with the compound’s SMILES string (ClC1=NC(=O)N=C(C=C1C)C2=CC=CC=C2) and a protein PDB file (e.g., CDK2: 1HCL).

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- Free energy calculations : Use MM-PBSA to estimate ΔG_bind; values ≤ −7.0 kcal/mol suggest strong interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。